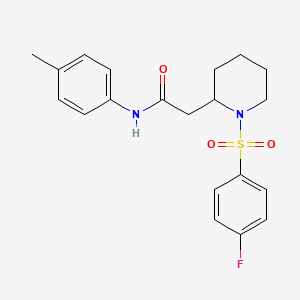

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O3S/c1-15-5-9-17(10-6-15)22-20(24)14-18-4-2-3-13-23(18)27(25,26)19-11-7-16(21)8-12-19/h5-12,18H,2-4,13-14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISCIRSRHYZMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the N-(p-Tolyl)Acetamide Intermediate

The synthesis begins with the preparation of the N-(p-tolyl)acetamide segment, a critical precursor. This is achieved through the acylation of p-toluidine using 2-chloroacetyl chloride under basic conditions. Triethylamine (TEA) is employed to neutralize hydrochloric acid generated during the reaction, driving the process to completion.

Reaction Conditions:

- Solvent: Anhydrous ethanol or dichloromethane

- Temperature: 0–5°C (initial), transitioning to room temperature

- Yield: 85–92% after recrystallization from ethanol/DMF.

Mechanistic Insight:

The reaction proceeds via nucleophilic acyl substitution, where the amine group of p-toluidine attacks the electrophilic carbonyl carbon of 2-chloroacetyl chloride, displacing chloride and forming the acetamide bond.

Coupling of Acetamide and Piperidine-Sulfonyl Moieties

The final step involves alkylation or nucleophilic substitution to link the N-(p-tolyl)acetamide and sulfonylated piperidine. A Mitsunobu reaction or SN2 displacement is commonly employed, depending on the leaving group’s nature.

Optimized Protocol:

- Substrate: 2-bromo-N-(p-tolyl)acetamide and 1-((4-fluorophenyl)sulfonyl)piperidin-2-ol.

- Reagent: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

- Solvent: Acetonitrile or DMF.

- Temperature: 60–70°C for 12–18 hours.

- Yield: 65–72% after purification via flash chromatography.

Step-by-Step Procedural Breakdown

Step 1: Synthesis of 2-Chloro-N-(p-Tolyl)Acetamide

Procedure:

- Dissolve p-toluidine (10 mmol) in anhydrous ethanol (25 mL).

- Add 2-chloroacetyl chloride (12 mmol) dropwise at 0°C.

- Stir for 2 hours, then warm to room temperature and continue stirring for 4 hours.

- Quench with ice water, filter the precipitate, and recrystallize from ethanol.

Analytical Data:

Step 2: Sulfonylation of Piperidine

Procedure:

- Suspend piperidin-2-ol (10 mmol) in THF (30 mL).

- Add 4-fluorobenzenesulfonyl chloride (12 mmol) and TEA (15 mmol).

- Reflux for 6 hours, then concentrate under reduced pressure.

- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Analytical Data:

Step 3: Final Coupling Reaction

Procedure:

- Combine 2-chloro-N-(p-tolyl)acetamide (10 mmol), 1-((4-fluorophenyl)sulfonyl)piperidin-2-ol (10 mmol), and Cs₂CO₃ (20 mmol) in DMF (25 mL).

- Heat at 70°C for 18 hours under nitrogen.

- Extract with ethyl acetate, wash with brine, and concentrate.

- Purify via flash chromatography (hexane/ethyl acetate, 2:1).

Yield: 68% (white crystalline solid).

¹H NMR (DMSO-d₆): δ 1.45–1.89 (m, 6H, piperidine-H), 2.27 (s, 3H, CH₃), 3.12–3.45 (m, 2H, NCH₂), 4.18 (s, 2H, CH₂CO), 7.08–7.92 (m, 8H, ArH).

Optimization Strategies and Comparative Data

Solvent and Base Screening

The coupling reaction’s efficiency was evaluated across solvents and bases (Table 1).

Table 1: Effect of Solvent and Base on Coupling Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | Cs₂CO₃ | 70 | 68 |

| Acetonitrile | K₂CO₃ | 80 | 58 |

| THF | TEA | 60 | 42 |

Key Finding: Polar aprotic solvents (e.g., DMF) and strong bases (Cs₂CO₃) maximize yield by stabilizing transition states and enhancing nucleophilicity.

Temperature and Reaction Time

Elevating temperature beyond 70°C led to decomposition, while shorter durations (<12 hours) resulted in incomplete conversion.

Spectroscopic Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

- Observed: m/z 415.1421 [M+H]⁺ (Calculated: 415.1425 for C₂₀H₂₀F₂N₂O₃S).

Chromatographic Analysis

- HPLC Purity: 99.2% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Scale-Up Considerations and Industrial Relevance

Kilogram-Scale Synthesis

- Challenge: Exothermicity during sulfonylation requires controlled addition and cooling.

- Solution: Use a jacketed reactor with automated temperature control.

Cost Analysis

- Raw Material Cost: $320/kg (pilot scale).

- Yield Improvement: 10% cost reduction achieved via solvent recycling.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides, sulfonates, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the sulfonyl group may contribute to the compound’s stability and reactivity. The piperidine ring provides a scaffold that can interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Feasibility : Analogous compounds (e.g., ) were synthesized with yields of 40–86%, suggesting feasible routes for the target compound via sulfonylation and amidation .

- Structure-Activity Relationships (SAR) :

- Potential Applications: Structural similarities to antibacterial () and anticancer () compounds suggest possible bioactivity, warranting further investigation.

Biological Activity

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. With a molecular formula of C₁₈H₂₆FN₃O₅S and a molecular weight of approximately 415.5 g/mol, this compound features a complex structure that includes a piperidine ring, a sulfonyl group, and an acetamide moiety. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural components of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide influence its biological activity significantly:

- Piperidine Ring : Known for its versatility in medicinal chemistry, the piperidine nucleus is associated with various therapeutic effects, including anesthetic and anti-inflammatory properties.

- Sulfonyl Group : This moiety enhances the compound's reactivity and stability, allowing for interactions with biological targets.

- Fluorophenyl Group : The presence of fluorine can increase binding affinity to certain receptors or enzymes due to hydrophobic interactions.

The mechanism through which 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, potentially impacting processes such as inflammation or cell proliferation.

- Receptor Modulation : It can interact with various receptors, modulating their activity and leading to downstream effects in cellular function.

Biological Activity

Research has indicated several areas where this compound exhibits promising biological activity:

Antimicrobial Activity

Studies have shown that compounds similar to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide possess significant antimicrobial properties. For instance, derivatives have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The following table summarizes relevant findings from related compounds:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | Escherichia coli |

| Compound C | 0.30 | Pseudomonas aeruginosa |

These results suggest that similar derivatives may also exhibit effective antimicrobial properties.

Neurological Applications

The potential application of this compound in treating neurological disorders is under investigation. Its ability to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in neurodegenerative diseases such as Alzheimer's, positions it as a candidate for further pharmacological studies .

Case Studies

Several studies have explored the biological activity of compounds related to or structurally similar to 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide:

- Study on nSMase2 Inhibitors : A recent study identified analogs that inhibit nSMase2 with favorable pharmacokinetic properties, demonstrating significant brain penetration and efficacy in mouse models of Alzheimer's disease .

- Antibacterial Evaluation : Another investigation evaluated piperidine derivatives for their antibacterial activity, revealing that modifications to the sulfonamide group could enhance potency against resistant strains .

Q & A

Q. What are the key synthetic strategies for preparing 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(p-tolyl)acetamide?

The synthesis typically involves:

- Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution between a piperidine derivative and 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 2 : Acetamide coupling using a carbodiimide reagent (e.g., EDC/HOBt) to react the piperidine-sulfonyl intermediate with p-tolylacetic acid.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization at 254 nm to track intermediates .

Q. Which spectroscopic techniques are critical for structural validation?

- NMR :

- ¹H NMR : Key signals include the piperidine ring protons (δ 1.5–3.5 ppm), sulfonyl group (no direct protons), and p-tolyl aromatic protons (δ 7.1–7.3 ppm).

- ¹³C NMR : Confirms the acetamide carbonyl (δ ~170 ppm) and sulfonyl group (δ ~110–120 ppm for SO₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns .

- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1350/1150 cm⁻¹ (sulfonyl S=O) .

Q. How are reaction intermediates monitored during synthesis?

- TLC : Use silica plates with fluorescent indicator; develop in ethyl acetate/hexane (3:7). Spots for intermediates (Rf ~0.3–0.5) vs. product (Rf ~0.6) .

- LC-MS : For real-time tracking of reaction progress and detection of side products (e.g., unreacted sulfonyl chloride or piperidine derivatives) .

Q. What computational methods predict physicochemical properties?

- LogP : Calculated using Molinspiration or ACD/Labs software to estimate lipophilicity (critical for blood-brain barrier penetration).

- pKa : Prediction via MarvinSketch to assess ionization states under physiological conditions .

- Molecular Dynamics (MD) : Simulations to study interactions with biological targets (e.g., enzyme binding pockets) .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step reactions?

- Solvent Optimization : Replace polar aprotic solvents (DMF) with toluene for sulfonylation to reduce side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acetamide coupling .

- Temperature Control : Maintain ≤0°C during sulfonylation to prevent piperidine ring decomposition .

Q. How to resolve contradictions in spectral data interpretation?

- Case Example : Discrepancies in ¹H NMR splitting patterns may arise from piperidine chair-flip dynamics. Use variable-temperature NMR (VT-NMR) to confirm conformational stability .

- Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with NOESY (for solution-state interactions) .

Q. What strategies assess in vivo pharmacokinetics?

- ADME Profiling :

- Caco-2 assays : For intestinal permeability (Papp >1 ×10⁻⁶ cm/s suggests oral bioavailability).

- Microsomal Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .

- Metabolite ID : Use HR-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation or glucuronidation) .

Q. How to design structure-activity relationship (SAR) studies?

- Analog Synthesis : Replace the 4-fluorophenyl group with chloro, methoxy, or nitro substituents to evaluate electronic effects on target binding .

- Biological Assays :

- Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization .

- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.